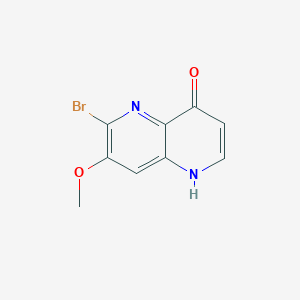

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol

Description

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol is a halogenated naphthyridine derivative characterized by a bromine atom at the C6 position and a methoxy group at the C7 position of the 1,5-naphthyridine scaffold. This compound is of significant interest in medicinal chemistry and materials science due to its structural versatility. The bromine atom enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), while the methoxy group contributes to solubility and electronic modulation .

Synthesis typically involves bromination of methoxy-substituted naphthyridine precursors under acidic conditions, as demonstrated in analogous procedures for ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (). Applications span pharmaceuticals (e.g., antimycobacterial agents) and optoelectronics, where 1,5-naphthyridin-4-ol derivatives serve as ligands in platinum-based near-infrared emitters .

Properties

Molecular Formula |

C9H7BrN2O2 |

|---|---|

Molecular Weight |

255.07 g/mol |

IUPAC Name |

6-bromo-7-methoxy-1H-1,5-naphthyridin-4-one |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-7-4-5-8(12-9(7)10)6(13)2-3-11-5/h2-4H,1H3,(H,11,13) |

InChI Key |

OXJQJNXXKQEHHP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(N=C2C(=O)C=CNC2=C1)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol typically involves the Gould-Jacobs reaction, which is a well-known method for preparing naphthyridine derivatives. This reaction involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the naphthyridine skeleton . The reaction conditions often include elevated temperatures and the use of suitable solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .

Chemical Reactions Analysis

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding naphthyridine N-oxides or reduction to form dihydro derivatives.

Cross-Coupling Reactions: The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-Bromo-7-methoxy-1,5-naphthyridin-4-ol has a wide range of applications in scientific research, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent with applications in anticancer, anti-HIV, antimicrobial, and anti-inflammatory therapies.

Biological Research: It is used as a tool compound to study various biological pathways and molecular targets, including kinases and other enzymes.

Industrial Applications: The compound is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival . The presence of the bromine and methoxy groups in the structure enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues of 6-bromo-7-methoxy-1,5-naphthyridin-4-ol include:

Physicochemical and Reactivity Differences

- Substituent Position Effects: Bromine at C6 (target compound) vs. C7 (7-bromo-6-methyl derivative): The C6 bromine in the target compound may favor electrophilic substitution at ortho/para positions, whereas C7 bromine could sterically hinder certain reactions . Methoxy at C7 (target) vs.

Biological Activity :

Optoelectronic Performance :

- Platinum complexes incorporating 1,5-naphthyridin-4-ol derivatives with methoxy groups show high electroluminescence efficiency. Bromine substitution could enable further functionalization for tuning emission wavelengths .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.